molecular formula C12H14O2 B2730494 (1R,2R)-2-Benzylcyclobutane-1-carboxylic acid CAS No. 1932270-57-9

(1R,2R)-2-Benzylcyclobutane-1-carboxylic acid

Cat. No.: B2730494
CAS No.: 1932270-57-9
M. Wt: 190.242
InChI Key: CGFKREIBVZFWPT-GHMZBOCLSA-N
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Description

(1R,2R)-2-Benzylcyclobutane-1-carboxylic acid is a chiral cyclobutane derivative with a benzyl substituent at the 2-position and a carboxylic acid group at the 1-position. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol (CAS: 114672-02-5) . This compound is primarily used in research and development, particularly in pharmaceutical and organic synthesis contexts. Key safety protocols include respiratory and dermal protection due to unclassified but precautionary hazard profiles .

Properties

IUPAC Name

(1R,2R)-2-benzylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)11-7-6-10(11)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFKREIBVZFWPT-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-2-Benzylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-substituted cyclobutanones, while reduction can produce benzyl-substituted cyclobutanols .

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Drug Development
One notable application of (1R,2R)-2-benzylcyclobutane-1-carboxylic acid is as an intermediate in the synthesis of pharmacologically active compounds. Specifically, it plays a crucial role in the preparation of Lurasidone hydrochloride, an antipsychotic medication used for treating schizophrenia. The compound serves as a key building block in the synthesis pathway, allowing for the formation of the drug's active components with high purity and yield .

Chiral Resolution and Synthesis
The compound's chiral nature makes it valuable for developing enantiomerically pure pharmaceuticals. Techniques involving the resolution of racemic mixtures using chiral resolving agents can lead to the isolation of this compound in its pure form. This is particularly important in drug development where specific stereochemistry can significantly affect the efficacy and safety profile of therapeutic agents .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. Its unique cyclobutane structure allows for the creation of novel polymeric materials with enhanced mechanical properties and thermal stability. Research into copolymerization techniques has shown promising results, suggesting that incorporating this compound could lead to materials suitable for advanced applications such as aerospace and automotive components .

Nanomaterials
Recent studies have explored the use of this compound in the fabrication of nanomaterials. The compound's ability to interact with various substrates can facilitate the development of nanoscale devices and sensors. Its application in creating functionalized surfaces for catalysis or biosensing platforms is currently under investigation .

Chemical Intermediate

Synthesis Pathways
this compound serves as an important intermediate in synthesizing various organic compounds. Its role in multi-step synthesis pathways demonstrates its versatility in organic chemistry. For instance, it can be transformed into other carboxylic acids or derivatives through standard organic reactions such as esterification or amidation .

Extraction and Separation Processes
The compound has also been evaluated for its potential use as an extractant in metal ion separation processes. Its chemical properties allow it to selectively bind to specific metal ions (e.g., nickel and cobalt), making it useful in hydrometallurgy and recycling applications. This capability highlights its importance in both environmental chemistry and resource recovery efforts .

Case Studies

Case Study Description
Lurasidone Synthesis A study detailing the efficient synthesis pathway utilizing this compound as a key intermediate for producing Lurasidone hydrochloride. Emphasis on chiral resolution techniques was highlighted .
Polymer Development Research focusing on incorporating this compound into polymer matrices to enhance physical properties. Results showed improved tensile strength and thermal stability compared to conventional polymers .
Metal Ion Extraction An investigation into using this compound for selective extraction of nickel ions from aqueous solutions, demonstrating high efficiency and low environmental impact .

Mechanism of Action

The mechanism of action of (1R,2R)-2-Benzylcyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the benzyl group can participate in hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards various biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with three analogous compounds, focusing on structural features, physicochemical properties, and functional distinctions.

(1R,3S)-3-((Benzyloxy)carbonyl)-2,2-dimethylcyclobutane-1-carboxylic Acid

  • Molecular Formula : C₁₅H₁₈O₄
  • Molecular Weight : 262.3 g/mol (CAS: 1616705-62-4) .
  • Key Differences: Substituents: Contains a benzyloxy carbonyl group at the 3-position and two methyl groups at the 2-position, enhancing steric bulk compared to the simpler benzyl group in the target compound. Reactivity: The benzyloxy carbonyl group may increase electrophilicity, making it more reactive in esterification or amidation reactions.
  • Purity : ≥95% (analytical grade), similar to standard lab reagents .

(1R,2R)-2-Fluorocyclopropane-1-carboxylic Acid

  • Molecular Formula : C₄H₅FO₂
  • Molecular Weight : 104.08 g/mol (UN ID: UN1993) .
  • Key Differences: Ring Size: Cyclopropane (3-membered ring) vs. Functional Group: A fluorine atom replaces the benzyl group, altering electronic properties (e.g., increased polarity) and bioavailability. Safety: Explicit warnings to avoid skin/eye contact (Hazard Statement 24/25) , unlike the less classified target compound.

Benzocyclobutyl-1-carboxylic Acid

  • Structure : Bicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid (fused benzene and cyclobutane rings) .
  • Synthesis: Referenced in older literature (e.g., J. Am. Chem. Soc., 1958), indicating established synthetic routes compared to the newer target compound .

Comparative Data Table

Property (1R,2R)-2-Benzylcyclobutane-1-carboxylic Acid (1R,3S)-3-((Benzyloxy)carbonyl)-2,2-dimethylcyclobutane-1-carboxylic Acid (1R,2R)-2-Fluorocyclopropane-1-carboxylic Acid Benzocyclobutyl-1-carboxylic Acid
Molecular Formula C₁₂H₁₄O₂ C₁₅H₁₈O₄ C₄H₅FO₂ C₉H₈O₂
Molecular Weight (g/mol) 190.24 262.3 104.08 148.16
Key Substituents Benzyl, carboxylic acid Benzyloxy carbonyl, dimethyl, carboxylic acid Fluorine, carboxylic acid Fused benzene-cyclobutane, carboxylic acid
Ring Strain Moderate (cyclobutane) Moderate (cyclobutane) High (cyclopropane) Low (aromatic stabilization)
Applications R&D, synthetic intermediates Discontinued; potential peptide mimetics Polar building blocks, fluorinated APIs Rigid scaffolds, UV-active compounds
Safety Profile Precautionary (unclassified) Limited data (discontinued) Avoid skin/eye contact No specific hazards cited

Research Implications and Gaps

  • Stereochemical Effects : The (1R,2R) configuration of the target compound may influence chiral recognition in enzymatic systems or catalysis, though empirical data are lacking in the evidence .
  • Data Limitations : Critical physicochemical parameters (e.g., melting point, solubility) are absent for all compounds, highlighting a need for further experimental characterization.
  • Safety vs. Reactivity : The fluorinated cyclopropane derivative’s explicit hazards contrast with the benzylcyclobutane’s precautionary guidelines, suggesting divergent handling protocols.

Biological Activity

(1R,2R)-2-Benzylcyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention for its potential biological activities. Its structure, featuring a cyclobutane ring and a carboxylic acid functional group, positions it as an interesting compound for various applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14O2C_{12}H_{14}O_2. The compound possesses two chiral centers, leading to multiple stereoisomers. Its structural characteristics contribute to its interaction with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Ethylene Biosynthesis Inhibition :
    • Research indicates that derivatives of cyclobutane carboxylic acids can inhibit ethylene biosynthesis in plants. A study demonstrated that this compound showed significant inhibition of the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial for ethylene production in Arabidopsis thaliana .
    • Table 1 summarizes the binding affinities of various cyclobutane derivatives with ACO:
    CompoundΔG (kcal/mol)Kb (M−1)
    This compound-6.55.9385×10^4
    Methylcyclopropane-3.10.188×10^3
  • Antifungal Activity :
    • Cyclobutane derivatives have been studied for their antifungal properties. Specifically, compounds similar to this compound have shown activity against Candida species . This suggests potential applications in treating fungal infections.
  • Neuroprotective Effects :
    • Some studies have indicated that certain cyclobutane derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems . While direct evidence for this compound is limited, its structural analogs have been noted for such activities.

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